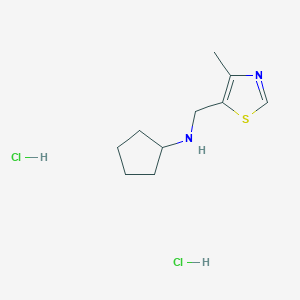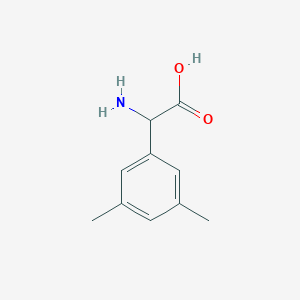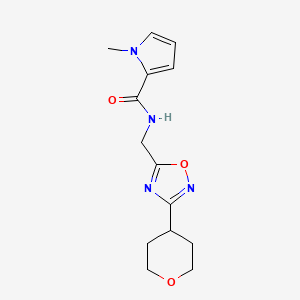
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a pyrrole ring, an oxadiazole ring, and a tetrahydro-2H-pyran ring. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Without specific experimental data or literature, it’s difficult to predict the exact chemical reactions involving this compound. Its reactivity would likely be influenced by the functional groups present in its structure .Aplicaciones Científicas De Investigación
Anticancer Research
The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against specific cancer types .
Neuroprotection and Neurodegenerative Diseases
Given its pyrrole and oxadiazole moieties, this compound may offer neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. It could be a promising candidate for treating neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
Anti-Inflammatory Properties
The compound’s oxadiazole ring is associated with anti-inflammatory activity. Studies have investigated its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. It may find applications in managing chronic inflammatory disorders .
Antimicrobial Activity
Preliminary research suggests that this compound exhibits antimicrobial effects against bacteria and fungi. Its unique structure warrants further investigation to determine its potential as a novel antimicrobial agent .
Cardiovascular Applications
The tetrahydro-2H-pyran-4-yl group in the compound could be relevant for cardiovascular research. It might influence vascular tone, platelet aggregation, or endothelial function. Researchers have explored its effects on blood pressure regulation and vascular health .
Synthetic Chemistry and Medicinal Chemistry
Beyond its biological applications, this compound serves as an interesting synthetic target. Chemists study its synthesis routes, reactivity, and derivatization possibilities. Medicinal chemists explore modifications to enhance its pharmacological properties or develop related analogs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-6-2-3-11(18)14(19)15-9-12-16-13(17-21-12)10-4-7-20-8-5-10/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSUAUSBDTVPLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


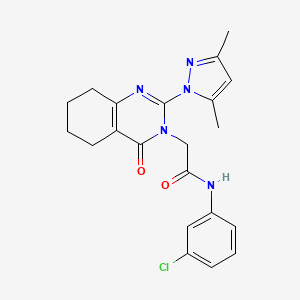
![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)

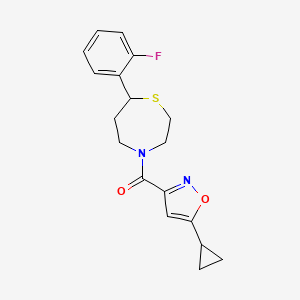
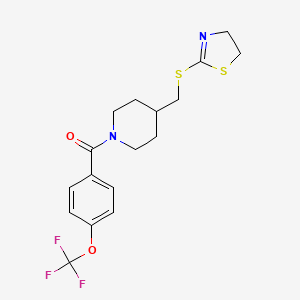
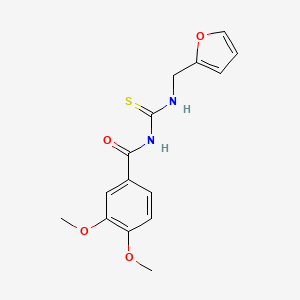

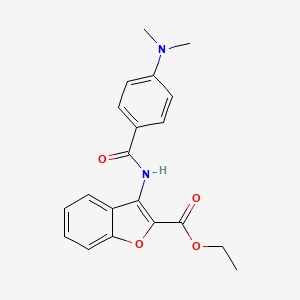
![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)
![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)
